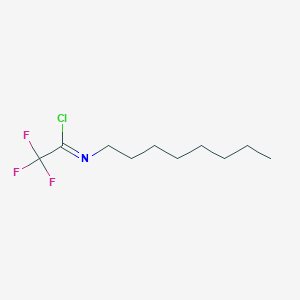
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is a specialized organic compound characterized by the presence of a trifluoromethyl group and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with an octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2,2,2-Trifluoroacetimidoyl chloride+Octylamine→Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of the corresponding amide.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to modify biological molecules.
Biological Research: Used in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-1-naphthalenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetimidoyl Chloride
Uniqueness
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is unique due to the presence of the octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
172510-99-5 |
|---|---|
Molekularformel |
C10H17ClF3N |
Molekulargewicht |
243.70 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-octylethanimidoyl chloride |
InChI |
InChI=1S/C10H17ClF3N/c1-2-3-4-5-6-7-8-15-9(11)10(12,13)14/h2-8H2,1H3 |
InChI-Schlüssel |
WHHGGOLFHBLSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)





phosphane](/img/structure/B14269108.png)




![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
